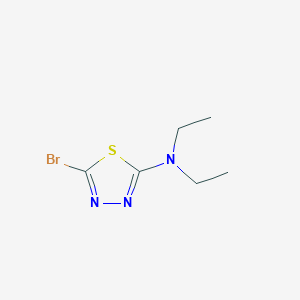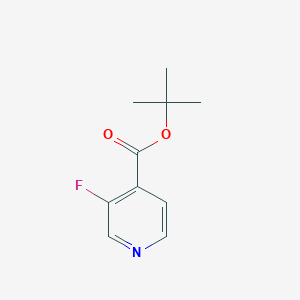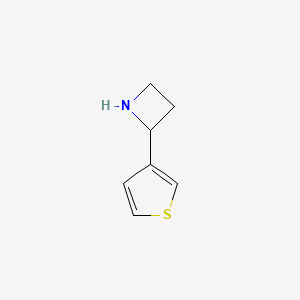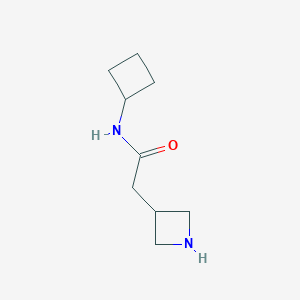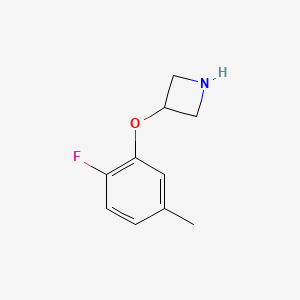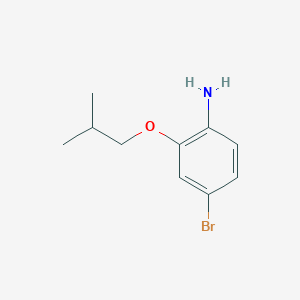
4-Bromo-2-isobutoxyphenylamine
Overview
Description
4-Bromo-2-isobutoxyphenylamine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol1. It is used in various chemical reactions and has potential applications in different fields1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 4-Bromo-2-isobutoxyphenylamine. However, a related compound, 4-bromo-2- (1,4,5-triphenyl-1H-imidazole-2-yl)phenol, has been synthesized via the Debus–Radziszewski method2. This might provide some insights into potential synthetic routes for 4-Bromo-2-isobutoxyphenylamine.Molecular Structure Analysis
The molecular structure of 4-Bromo-2-isobutoxyphenylamine is not explicitly available in the search results. However, a related compound, (E)-4-bromo-2-[(4-hydroxyphenyl)iminomethyl]phenylen-1-olate, has been studied3. This compound is in a zwitterionic form with a strong intramolecular N+–H·O– hydrogen bond3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 4-Bromo-2-isobutoxyphenylamine. However, a related compound, 4-bromo-2- (1,4,5-triphenyl-1H-imidazole-2-yl)phenol, has been used as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II), and Mn (II)2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-isobutoxyphenylamine are not explicitly available in the search results. However, it is known that the compound has a molecular weight of 244.13 g/mol1.Scientific Research Applications
Metabolic Pathways and Toxicity Studies
- In Vivo Metabolism in Rats : The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, was studied in rats. Key metabolites identified include 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, indicating at least two metabolic pathways operative in rats (Kanamori et al., 2002).
- Analysis of Phase I Metabolism : Investigation into the metabolism of 2C-B using hepatocytes from various species including humans. The study provides insights into oxidative deamination and demethylation pathways, important for understanding interspecies differences in metabolism (Carmo et al., 2005).
- Disposition in Rats After Administration : Study on the disposition and kinetic profile of 2C-B in rats, focusing on major metabolites and their distribution in various tissues. This research is crucial for assessing psychotropic or toxic effects of the drug (Rohanová et al., 2008).
Chemical Synthesis and Applications
- Synthesis of Related Compounds : Research on the synthesis of bromo-4-isobutyloxyphenyl carbothioamide, a compound relevant to the synthesis of biologically active molecules like febuxostat. The study provides an optimized method for synthesizing this intermediate (Wang et al., 2016).
Application in Medical Research
- Study on Bromophenols : Investigation into the synthesis and inhibition profiles of various bromophenols, including natural products. This study is significant for understanding the inhibitory effects on enzymes like carbonic anhydrase and cholinesterases, which have implications in medical research (Bayrak et al., 2017).
Safety And Hazards
There is no specific safety and hazard information available for 4-Bromo-2-isobutoxyphenylamine. However, safety data sheets for related compounds suggest that precautions should be taken to avoid dust formation, inhalation, and contact with skin and eyes56.
Future Directions
There is no specific information available on the future directions of 4-Bromo-2-isobutoxyphenylamine. However, a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been synthesized using three successive direct lithiations and a bromination reaction, suggesting potential future directions for the synthesis of similar compounds7.
Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and studies are needed to gain a complete understanding of this compound.
properties
IUPAC Name |
4-bromo-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUJEFCQOZCVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isobutoxyphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)
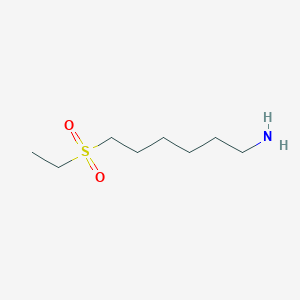
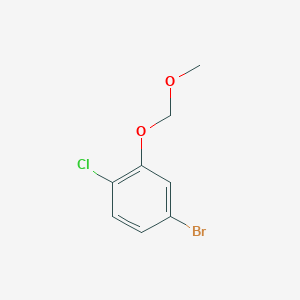
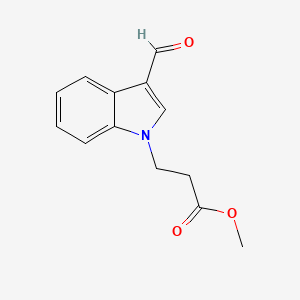
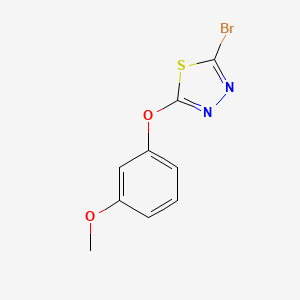
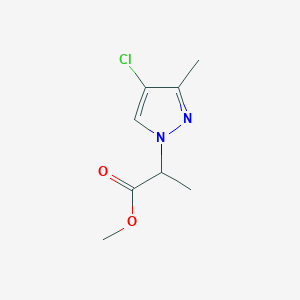
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)
